2-dehydro-3-deoxy-L-fuconic acid

Description

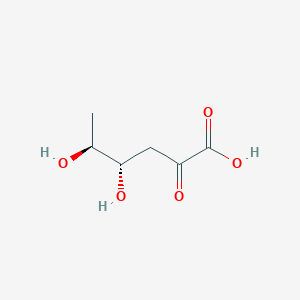

Structure

3D Structure

Properties

Molecular Formula |

C6H10O5 |

|---|---|

Molecular Weight |

162.14 g/mol |

IUPAC Name |

(4S,5S)-4,5-dihydroxy-2-oxohexanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

FRIWJYNKZPJVRL-IMJSIDKUSA-N |

SMILES |

CC(C(CC(=O)C(=O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H](CC(=O)C(=O)O)O)O |

Canonical SMILES |

CC(C(CC(=O)C(=O)O)O)O |

Origin of Product |

United States |

Classification and Nomenclature Within Deoxyketoaldonic Acids

2-Dehydro-3-deoxy-L-fuconic acid is systematically classified as a deoxyketoaldonic acid. nih.gov This classification stems from its chemical structure: it is a sugar acid (aldonic acid) that has had a hydroxyl group replaced by a hydrogen atom (deoxy) and contains a ketone group (keto). Specifically, it is the 2-dehydro-3-deoxy derivative of L-fuconic acid. nih.gov

In the hierarchy of chemical nomenclature, it also falls under the category of a hexonic acid, indicating a six-carbon sugar acid. nih.gov Its formal IUPAC name is (4S,5S)-4,5-dihydroxy-2-oxohexanoic acid. nih.gov The compound is also known by several synonyms, including 3,6-dideoxy-L-threo-hex-2-ulosonic acid. nih.gov For clarity and consistency in biochemical databases, it is assigned specific identifiers such as ChEBI:16950 and KEGG ID: C03827. nih.govebi.ac.uk Its conjugate base, formed by the deprotonation of the carboxylic acid group, is referred to as 2-dehydro-3-deoxy-L-fuconate. thebrighterside.news

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10O5 |

| IUPAC Name | (4S,5S)-4,5-dihydroxy-2-oxohexanoic acid |

| ChEBI ID | 16950 |

| KEGG ID | C03827 |

| PubChem CID | 5459931 |

Foundational Concepts of Hexonic Acid Metabolism

Hexonic acids are six-carbon sugar acids that are central to various metabolic pathways in a wide range of organisms. Their metabolism is a key aspect of carbohydrate biochemistry, involving the conversion of sugars into intermediates that can enter central metabolic routes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

The metabolism of hexonic acids can proceed through several different pathways, often involving phosphorylation and dehydration steps. For example, the Entner-Doudoroff pathway is a well-known route for glucose metabolism in many bacteria, which proceeds through the key intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG). acs.org In some non-phosphorylative versions of this pathway, 2-oxo-3-deoxy-D-gluconic acid is a central player. nih.gov

L-fucose, a deoxyhexose sugar, has its own distinct metabolic pathways. In many microorganisms, L-fucose is not immediately phosphorylated but is first oxidized to L-fucono-1,5-lactone, which then hydrolyzes to L-fuconate. figshare.com The subsequent dehydration of L-fuconate by L-fuconate dehydratase yields 2-dehydro-3-deoxy-L-fuconate. figshare.com This intermediate is a critical juncture in a non-phosphorylative pathway of L-fucose degradation. nih.gov From here, the pathway can diverge. In some anaerobic bacteria, 2-dehydro-3-deoxy-L-fuconate is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and L-lactaldehyde. nih.gov The L-lactaldehyde can then be further metabolized, for instance, by being oxidized to L-lactate under aerobic conditions or reduced to L-1,2-propanediol under anaerobic conditions in organisms like Escherichia coli. nih.gov

This metabolic route is significant as it represents an alternative to the more commonly studied phosphorylative pathways of sugar metabolism. The study of how organisms metabolize hexonic acids like L-fuconic acid provides insight into the metabolic versatility of life and the various strategies for energy and carbon acquisition.

Current Research Landscape and Academic Significance

Precursor Compounds and Initial Enzymatic Transformations

The journey to this compound begins with the deoxy sugar L-fucose, a component of many glycoconjugates. oup.com In non-phosphorylative pathways found in various bacteria, L-fucose undergoes a series of oxidative steps before the formation of L-KDF.

The initial step in this sequence is the oxidation of L-fucose to L-fucono-1,5-lactone. This reaction is catalyzed by L-fucose dehydrogenase. oup.comnih.gov Subsequently, the lactone ring is hydrolyzed by the enzyme L-fucono-1,5-lactonase, yielding L-fuconate. oup.com

The direct precursor to this compound is L-fuconate. The transformation is a dehydration reaction, removing a water molecule from L-fuconate to create the keto-deoxy-acid structure. This crucial step is catalyzed by the enzyme L-fuconate dehydratase (also known as L-fuconate hydro-lyase), a member of the enolase superfamily. wikipedia.orgebi.ac.uknih.govacs.org The systematic name for this enzyme is L-fuconate hydro-lyase (2-dehydro-3-deoxy-L-fuconate-forming). wikipedia.org

Table 1: Enzymatic Formation of this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Fucose | L-Fucose Dehydrogenase | L-Fucono-1,5-lactone |

| 2 | L-Fucono-1,5-lactone | L-Fucono-1,5-lactonase | L-Fuconate |

| 3 | L-Fuconate | L-Fuconate Dehydratase | This compound |

Intermediacy in L-Fucose Metabolism and Degradation Pathways

This compound serves as a critical branching point, with its degradation proceeding via at least two distinct non-phosphorylating routes. These pathways are analogous to the Entner-Doudoroff pathway in that they utilize a 2-keto-3-deoxy sugar acid intermediate.

Once formed, this compound is catabolized further without the involvement of phosphorylation.

Route I: Aldol (B89426) Cleavage: A newly discovered pathway in anaerobic bacteria, such as Veillonella ratti, involves the direct cleavage of this compound. nih.govresearchgate.net The enzyme L-2-keto-3-deoxyfuconate aldolase (L-KDF aldolase) catalyzes an aldol reaction, splitting the six-carbon chain into two three-carbon products: pyruvate (B1213749) and L-lactaldehyde . nih.gov This represents a direct route to central metabolic precursors.

Route III: Dehydrogenation and Hydrolysis: An alternative pathway, identified in bacteria like Xanthomonas campestris and in mammalian pig liver, involves further oxidation. oup.comacs.orgnih.govoup.com In this route, this compound is first acted upon by L-2-keto-3-deoxyfuconate 4-dehydrogenase . oup.comacs.org This enzyme uses NAD+ as a cofactor to oxidize the substrate, forming L-2,4-diketo-3-deoxyfuconate. This diketo acid is unstable and is subsequently hydrolyzed by L-2,4-diketo-3-deoxyfuconate hydrolase into pyruvate and L-lactate . oup.com

The most prevalent pathway for L-fucose catabolism in bacteria like E. coli is the phosphorylative pathway. oup.com This route is distinct from the non-phosphorylative pathways described above. In the phosphorylative pathway, L-fucose is isomerized to L-fuculose, which is then phosphorylated by L-fuculokinase to form L-fuculose-1-phosphate. oup.comnih.gov This intermediate is then cleaved by L-fuculose-1-phosphate aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. oup.comresearchgate.net

The primary link between the phosphorylative and the non-phosphorylative (Route I) pathways is the common product, L-lactaldehyde . While the phosphorylative pathway generates DHAP (a direct glycolytic intermediate) and L-lactaldehyde, the non-phosphorylative aldolase route generates pyruvate (another key glycolytic intermediate) and L-lactaldehyde. oup.comnih.gov This convergence on a common C3 aldehyde intermediate highlights different evolutionary strategies for processing the same initial sugar. There is no evidence to suggest that this compound itself is phosphorylated; instead, it serves as the key intermediate for pathways that completely bypass phosphorylation.

Connectivity to Central Metabolic Networks

The end products of this compound degradation—pyruvate, L-lactate, and L-lactaldehyde—are readily integrated into the cell's central metabolism.

The connection to the Pentose (B10789219) Phosphate Pathway (PPP) is indirect. The primary products, pyruvate and L-lactate, are key nodes in central carbon metabolism. Pyruvate can be converted to acetyl-CoA and enter the TCA cycle, or it can be a substrate for gluconeogenesis to produce glucose-6-phosphate. Glucose-6-phosphate is the direct entry point for the Pentose Phosphate Pathway. Therefore, the carbon from L-fucose, via this compound, can be funneled into the PPP after being re-assimilated into the hexose (B10828440) phosphate pool. This is conceptually similar to how the classic Entner-Doudoroff pathway connects to the PPP, as its product, glyceraldehyde-3-phosphate, is a direct intermediate of both glycolysis and the PPP. wikipedia.org

The catabolism of this compound is functionally analogous to pathways involved in pentose and glucuronate interconversions. For instance, the degradation of D-glucuronate proceeds via a 2-dehydro-3-deoxy intermediate (2-dehydro-3-deoxy-D-gluconate), which is then catabolized. wikipedia.orgwikipedia.org The enzymes of the Entner-Doudoroff pathway, which break down 2-dehydro-3-deoxy-phosphogluconate, are noted to participate in pentose and glucuronate interconversions. wikipedia.orgwikipedia.org By analogy, the non-phosphorylative L-fucose pathway represents a similar strategy for feeding a deoxyhexose into central metabolism by converting it into a 2-keto-3-deoxy acid that can be cleaved into C3 fragments, thereby linking it to the broader network of sugar acid interconversions.

An in-depth examination of this compound reveals its distinct position within microbial carbohydrate metabolism. This article focuses on the biochemical pathways connected to this compound, offering a comparative analysis with structurally similar deoxyketoaldonates.

Biological Occurrence and Distribution of 2 Dehydro 3 Deoxy L Fuconic Acid in Research Contexts

Microbial Significance in Carbon Source Utilization

2-dehydro-3-deoxy-L-fuconic acid (also known as 2-keto-3-deoxy-L-fuconic acid) is a key intermediate in the catabolism of L-fucose, a deoxy sugar present in various complex glycans. Its role is primarily understood within specific bacterial metabolic pathways where it serves as a step in the conversion of L-fucose into central metabolic products like pyruvate (B1213749).

In bacteria, this compound is a component of a non-phosphorylative pathway for L-fucose degradation. This pathway allows certain bacteria to use L-fucose, often scavenged from their environment, as a source of carbon and energy. The process involves the enzymatic conversion of L-fuconic acid into this compound, which is then further cleaved into smaller, usable molecules. biorxiv.org While fungi are known for their diverse metabolic capabilities, including the breakdown of various organic compounds, specific pathways detailing the metabolism of this compound in fungi are not extensively documented in the provided research. Fungi do, however, catabolize other sugar acids, such as D-galacturonic acid, through pathways that generate structurally similar intermediates like 2-oxo-3-deoxy-L-gluconic acid. nih.gov

Campylobacter jejuni : This gastrointestinal pathogen possesses a gene cluster for L-fucose utilization, enabling it to use this sugar as a growth substrate. biorxiv.orgnih.gov The ability to metabolize L-fucose provides C. jejuni with a competitive advantage in the host gut, where fucose is abundant in mucins. nih.gov In the metabolic pathway of C. jejuni, L-fucose is first converted to L-fuconic acid. Subsequently, an enzyme, likely an altronate hydrolase or dehydratase (encoded by genes such as Cj0482/Cj0483), catalyzes the transformation of L-fuconic acid into this compound. biorxiv.org This intermediate is then hydrolyzed into pyruvic acid and lactaldehyde, which enter the central metabolism. biorxiv.org

Picrophilus torridus : This thermoacidophilic archaeon is known for its ability to thrive in extremely acidic and hot environments. nih.gov P. torridus utilizes a non-phosphorylative Entner-Doudoroff pathway to degrade glucose. uniprot.orgcore.ac.uk This pathway involves the intermediate 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate), a stereoisomer of the L-fuconic acid derivative. uniprot.orgrhea-db.org While this demonstrates that P. torridus metabolizes similar 2-keto-3-deoxy acids, the specific presence and metabolism of this compound from L-fucose has not been explicitly detailed in the available research.

The metabolic pathway for L-fucose in C. jejuni is summarized below.

| Step | Substrate | Enzyme (Putative) | Product |

| 1 | L-Fuconic acid | Altronate hydrolase/dehydratase | This compound |

| 2 | This compound | Dihydrodipicolinate synthase | Pyruvic acid + Lactaldehyde |

Detection and Quantification in Biological Samples for Research Purposes

The identification and measurement of metabolic intermediates like this compound in biological samples are crucial for understanding metabolic fluxes and pathway dynamics. One advanced analytical technique employed for this purpose is Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (LC-MS). tmiclinode.com

This metabolomics approach allows for the high-confidence identification of compounds. In this method, metabolites from a biological sample are chemically labeled with an isotope tag. The sample is then analyzed by LC-MS. The compound is identified based on its accurate mass and a predicted retention time during the liquid chromatography separation. tmiclinode.com This technique has been successfully used to identify a wide range of metabolites, including this compound, in complex biological matrices. tmiclinode.com

| Analytical Technique | Principle of Detection | Application |

| Chemical Isotope Labeling LC-MS | Accurate mass and retention time matching against a labeled metabolite library. | High-confidence identification and quantification of metabolites in complex biological samples. |

Advanced Methodologies for Academic Research on 2 Dehydro 3 Deoxy L Fuconic Acid

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS)-based metabolomics stands as a powerful tool for the comprehensive analysis of metabolites, including 2-dehydro-3-deoxy-L-fuconic acid, within a biological system. This approach allows for the identification and quantification of this sugar acid, providing insights into its metabolic flux and the broader metabolic network.

Chemical isotope labeling is a robust strategy in metabolomics to enhance the accuracy and sensitivity of metabolite detection. In the context of studying this compound, this technique involves derivatizing the carboxyl and hydroxyl groups of the molecule with isotopically light (e.g., ¹²C) and heavy (e.g., ¹³C) reagents. This differential labeling of samples (e.g., control vs. treated) allows for precise relative quantification when the samples are mixed and analyzed by mass spectrometry. The distinct mass difference between the light and heavy-labeled metabolites facilitates their unambiguous identification and minimizes analytical variability. For instance, dansylation-based chemical isotope labeling can be employed, where metabolites are tagged with ¹²C- or ¹³C-dansyl chloride, enabling the analysis of amine- and phenol-containing metabolites, as well as hydroxyl- and carboxyl-containing compounds like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for profiling this compound and other related metabolites. This technique separates complex mixtures of metabolites by liquid chromatography, followed by their ionization and detection in the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of parent ions, generating specific product ions that serve as a structural fingerprint for confident metabolite identification.

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are often employed to achieve high mass accuracy, which is critical for the correct elemental composition assignment of detected ions. The acquired raw data is then processed using specialized software to perform peak picking, alignment, and quantification. Metabolite identification is typically achieved by comparing the accurate mass and retention time with authentic standards or by matching the fragmentation pattern (MS/MS spectra) to spectral libraries. In studies where this compound has been detected, it is often part of a broader untargeted metabolomics analysis aimed at identifying metabolic changes in response to specific stimuli or in different biological states.

| Parameter | Description | Relevance to this compound Analysis |

| Chromatography | Reverse-phase or HILIC | Separation from isomeric and isobaric compounds. |

| Ionization Mode | Negative Electrospray (ESI-) | Efficient ionization of the carboxylic acid group. |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | Accurate mass measurement for formula prediction. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Structural elucidation and confirmation of identity. |

Genetic and Metabolic Engineering for Pathway Analysis

Genetic and metabolic engineering techniques are indispensable for dissecting the metabolic pathways involving this compound. By manipulating the genes encoding the enzymes in the L-fucose catabolic pathway, researchers can probe the function of specific enzymes and elucidate the flow of metabolites through the pathway.

To investigate the role of specific enzymes in the metabolism of this compound, targeted gene deletion (knockout) and overexpression studies are performed in model organisms like Escherichia coli. For instance, the L-fucose pathway in E. coli involves the conversion of L-fucose to L-fuconate, which is then dehydrated to 2-dehydro-3-deoxy-L-fuconate by L-fuconate dehydratase (FucD).

By deleting the gene encoding L-fuconate dehydratase (fucD), researchers can expect an accumulation of L-fuconate and a depletion of this compound and downstream metabolites when the cells are grown on L-fucose. Conversely, overexpressing fucD could potentially increase the flux towards this compound, assuming the substrate L-fuconate is available. The metabolic consequences of these genetic manipulations can be precisely monitored using the mass spectrometry-based metabolomics techniques described above.

| Genetic Modification | Target Gene (Example in E. coli) | Expected Impact on this compound Levels |

| Deletion | fucD (L-fuconate dehydratase) | Decrease/Absence |

| Overexpression | fucD (L-fuconate dehydratase) | Potential Increase |

| Deletion | fucA (L-2-keto-3-deoxyfuconate aldolase) | Potential Increase |

Adaptive laboratory evolution (ALE) is a powerful method to improve microbial phenotypes, such as the ability to utilize a specific substrate, through long-term cultivation under selective pressure. In the context of this compound research, ALE could be employed to select for microbial strains with enhanced metabolic flux through the L-fucose degradation pathway.

For example, a bacterial strain could be engineered to be dependent on L-fucose as a sole carbon source. By serially culturing this strain over many generations, mutations that enhance the efficiency of L-fucose catabolism are likely to arise and become fixed in the population. Subsequent whole-genome sequencing of the evolved strains can identify the genetic basis for the improved phenotype, potentially revealing novel regulatory mechanisms or mutations in enzymes like L-fuconate dehydratase that lead to increased activity or altered regulation. This approach can provide valuable insights into the bottlenecks and regulatory control points of the pathway that produces this compound.

Enzymatic Assay Development and High-Throughput Screening

The development of robust enzymatic assays is fundamental for characterizing the enzymes involved in the synthesis and degradation of this compound. These assays are crucial for determining enzyme kinetics, substrate specificity, and for screening for novel enzymes or improved enzyme variants.

The primary enzyme responsible for the formation of this compound from L-fuconate is L-fuconate dehydratase (EC 4.2.1.68). The activity of this enzyme can be assayed by monitoring the formation of the product, which has a characteristic absorbance at a specific wavelength due to the α-keto acid moiety. Alternatively, a coupled enzyme assay can be developed where the product, 2-dehydro-3-deoxy-L-fuconate, is converted by a subsequent enzyme, and the consumption of a cofactor like NADH or NADPH is monitored spectrophotometrically.

High-throughput screening (HTS) methods are essential for rapidly screening large libraries of enzyme variants for improved properties. These methods often involve miniaturizing the enzymatic assay into a microplate format (e.g., 96- or 384-well plates) and using automated liquid handling systems. For L-fuconate dehydratase, a colorimetric or fluorescent HTS assay could be developed. For instance, a coupled assay that leads to the production of a colored or fluorescent product would allow for the rapid identification of active enzyme variants from a large library. The development of such HTS methods is a critical step in the directed evolution of enzymes for biotechnological applications.

| Assay Component | Description |

| Enzyme | L-fuconate dehydratase |

| Substrate | L-fuconate |

| Detection Method | Direct spectrophotometric measurement of product formation or coupled enzyme assay. |

| High-Throughput Format | Miniaturization in microplates for rapid screening of enzyme libraries. |

Computational Approaches and Glycan Chemical Database Integration

The study of complex carbohydrates, or glycans, has been significantly advanced by the development of computational tools and the integration of vast chemical databases. nih.govoup.com Glycomics, the comprehensive study of the full complement of sugars in an organism, relies heavily on these computational methods to manage the immense structural diversity and complexity of glycans, which far exceeds that of proteins and nucleic acids. oup.comlongdom.org Unlike proteins, glycan structures are not directly encoded in the genome but are the result of complex enzymatic processes, leading to a wide array of branched and modified structures. oup.com This complexity necessitates sophisticated bioinformatic approaches for their sequencing, structural analysis, and data storage. oup.comoup.com

The integration of glycan data into chemical databases is crucial for creating a comprehensive understanding of their biological roles. glycopedia.eunih.gov Projects like GlyGen, UniCarbKB, and KEGG GLYCAN serve as vital repositories, integrating and harmonizing data from various international sources. glycopedia.eugenome.jp These databases allow researchers to perform complex searches that would be impossible with isolated datasets, linking glycan structures to proteins, genes, and disease pathways. glycopedia.eugenome.jp However, a significant challenge in this integration has been the lack of a standardized, machine-readable nomenclature for representing the intricate and often ambiguous structures of carbohydrates. nih.govomicstutorials.com

To address this, standardized linear notation systems have been developed to represent complex carbohydrate structures in a way that is both unique and can be used as a uniform resource identifier (URI) in web-based databases. This facilitates the connection between glycomics and other areas of life science, enabling a more holistic approach to biological research. researchgate.netnih.gov

Algorithms for Extracting Sugar Information from Complex Structures

A fundamental step in populating glycan databases is the ability to accurately identify and extract carbohydrate information from larger glycoconjugates, such as glycoproteins or glycolipids, or from chemical structure files. nih.gov This is a non-trivial task due to the structural variety of monosaccharides and their derivatives. nih.gov Various algorithms have been developed to automate this process, moving beyond simple nomenclature matching, which is often inconsistent in databases like the Protein Data Bank (PDB). omicstutorials.comnih.gov

One such algorithmic approach involves a multi-step process to determine if a given chemical compound contains a glycan and to extract its structure. nih.gov This process can be broken down into key stages:

Carbon Chain Extraction: The algorithm first identifies potential monosaccharide backbones by searching for all possible carbon chains within a chemical structure.

Modification Analysis: Each identified carbon chain is then analyzed for modifications compared to a standard monosaccharide state. A "modification count" is calculated, which penalizes for substitutions, unsaturation, unusual ring formations, and other deviations. nih.gov Chains with a modification score above a certain threshold are excluded as being unlikely to be sugars. nih.gov

Glycan Assembly: Once individual monosaccharide units are identified, the algorithm determines how they are linked together, extracting information on glycosidic bonds to reconstruct the full glycan structure.

Application of Web 3.0 Unique Representation of Carbohydrate Structures (WURCS)

The Web 3.0 Unique Representation of Carbohydrate Structures (WURCS) is a pivotal development for the integration of glycan data into the semantic web. researchgate.netnih.gov Developed to overcome the limitations of previous notation systems, WURCS provides a unique, linear, and unambiguous text-based representation for any carbohydrate structure, including nonstandard monosaccharides, repeating units, and ambiguous linkages. researchgate.netnih.gov This uniformity is critical for database interoperability and allows glycan structures to be represented as a Uniform Resource Identifier (URI), a cornerstone of semantic web technologies. nih.gov

The WURCS format is utilized by major international glycan repositories, such as GlyTouCan , to ensure that every registered glycan structure has a unique and stable identifier. researchgate.net This system allows for the robust integration and searching of glycan data across different platforms and research fields. nih.govresearchgate.net

The structure of this compound can be precisely represented using WURCS notation. This representation captures the unique features of this modified monosaccharide, including its stereochemistry and chemical modifications.

The WURCS notation for this compound is: WURCS=2.0/1,1,0/[AOd21m]/1/ nih.gov

WURCS=2.0: Indicates the version of the WURCS specification.

/1,1,0/: Specifies the number of unique monosaccharide units (1), the number of residues in this specific glycan (1), and the number of glycosidic linkages (0).

/[AOd21m]/: This is the core descriptor for the monosaccharide unit. It defines the carbon backbone, anomeric position, and modifications.

/1/: Indicates the repeat count for the structure.

By converting the complex, two-dimensional structure of this compound into a simple, standardized string, WURCS facilitates its inclusion and searchability within vast glycan databases. nih.govglycosmos.org Tools like MolWURCS can generate WURCS notation from chemical structure files, and wurcs2pic can generate an image of the glycan from its WURCS string, bridging the gap between cheminformatics and glycoinformatics. wurcs-wg.orgnih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| PubChem CID | 5459931 | nih.gov |

| Molecular Formula | C6H10O5 | nih.gov |

| Molecular Weight | 162.14 g/mol | nih.gov |

| ChEBI ID | CHEBI:16950 | nih.govebi.ac.uk |

| KEGG ID | C03827 | nih.gov |

| GlyTouCan Accession | G18198RM | nih.gov |

| WURCS Notation | WURCS=2.0/1,1,0/[AOd21m]/1/ | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-dehydro-3-deoxy-L-fuconate |

| This compound |

| Galactose |

| N-acetylgalactosamine |

| N-acetylglucosamine |

Future Directions and Open Questions in 2 Dehydro 3 Deoxy L Fuconic Acid Research

Comprehensive Mechanistic Studies of Enzymatic Reactions

A deep understanding of the enzymes that produce and consume 2-dehydro-3-deoxy-L-fuconic acid requires detailed mechanistic studies. Elucidating the precise chemical steps, identifying key active site residues, and understanding the structural basis for catalysis are essential for a complete biochemical picture.

Research Findings: Significant progress has been made in understanding the mechanism of L-fuconate dehydratase (FucD), the enzyme responsible for synthesizing this compound from L-fuconate. Studies on FucD from Xanthomonas campestris have identified crucial active site residues. nih.gov The proposed mechanism involves the abstraction of a proton from the C2 position by a lysine (B10760008) residue (Lys 220), followed by acid catalysis of the dehydration step by a histidine residue (His 351). nih.govosti.gov This enzyme is a member of the mechanistically diverse enolase superfamily and shares a conserved active site motif with other members like mandelate (B1228975) racemase. nih.gov

Similarly, mechanistic studies on aldolases that act on 2-keto-3-deoxy sugar acids, such as L-KDF aldolase (B8822740), have revealed that the reaction proceeds through the formation of a Schiff base intermediate with an active site lysine residue. wikipedia.org The stereospecificity of these aldolases, which determines their preference for different sugar acid diastereomers, has been linked to specific residues near the active site. researchgate.net

Open Questions:

What are the detailed transition states for the reactions catalyzed by L-fuconate dehydratase and L-2-keto-3-deoxyfuconate aldolase?

How do the dynamics of the enzyme structure contribute to catalytic efficiency and substrate specificity?

Can site-directed mutagenesis be used to rationally alter the substrate specificity of these enzymes for biotechnological applications, for instance, by modifying the C-terminal histidine in aldopentonate dehydratases? uef.fiuef.fi

What is the full range of reactions that these enzymes can promiscuously catalyze, and what are the mechanisms of these side reactions? nih.gov

Global Metabolomic and Proteomic Investigations Across Diverse Biological Systems

To understand the physiological role of this compound in a cellular context, it is necessary to move beyond single-enzyme studies. Global "omics" approaches, such as metabolomics and proteomics, can provide a systems-level view of how L-fucose metabolism impacts the entire cell.

Research Findings: A combined metabolomic and transcriptomic study of Escherichia coli grown on L-fucose revealed significant global changes in cellular metabolism compared to growth on glucose. nih.govelsevierpure.com The analysis showed that L-fucose utilization led to an accumulation of fuculose and acetyl-CoA, phenomena linked to ATP deficiency caused by increased gluconeogenesis and quorum sensing. nih.gov This ATP depletion ultimately resulted in slower growth and the export of fucose out of the cell, indicating an inefficient carbon flux. nih.govelsevierpure.com Such multi-omics studies are powerful for identifying metabolic bottlenecks and understanding the complex cellular response to different carbon sources. nih.gov In the human gut, it has been shown that microorganisms metabolizing L-fucose produce significant amounts of short-chain fatty acids (SCFAs), which are important energy sources and signaling molecules for the host. researchgate.net

Open Questions:

How does the metabolic network of different organisms, from gut bacteria to pathogenic microbes, adapt to the utilization of L-fucose as a primary carbon source?

What are the key proteins whose expression levels change in response to the flux through the L-fucose degradation pathway?

Can metabolomic profiling identify novel intermediates or shunt pathways connected to this compound metabolism?

How do host-microbe interactions influence L-fucose metabolism and the production of metabolites like SCFAs in complex environments like the human gut? researchgate.net

Development of Advanced Bioanalytical Tools for Enhanced Detection and Characterization

Progress in understanding this compound is intrinsically linked to our ability to detect and quantify it and related metabolites accurately. The development of novel bioanalytical tools is therefore a critical area for future research.

Research Findings: Current methods for studying the enzymes of L-fucose metabolism often rely on established techniques. For example, dehydrogenase activity can be assayed by monitoring the production of NADH spectrophotometrically at 340 nm. nih.gov For more complex analyses, high-performance liquid chromatography (HPLC) is a valuable tool. A sensitive HPLC method using UV and fluorescence detection has been developed for the routine analysis of the related compound 2-Keto-3-deoxy-gluconate (KDG) after derivatization, allowing it to be distinguished from structurally similar analogues. biorxiv.org For detecting 2-keto-3-deoxy sugar acids on chromatograms, a modified thiobarbituric acid spray reagent has been developed that provides accurate spot locations with low background. nih.gov Furthermore, screening libraries of various 2-keto-3-deoxysugar acids has proven to be an effective approach for identifying the function of uncharacterized enzymes in metabolic pathways. nih.govresearchgate.net

Open Questions:

Can highly specific and sensitive biosensors be developed for the real-time detection of this compound in complex biological samples?

What new mass spectrometry-based techniques can be developed for the direct and quantitative analysis of this and other labile sugar acids without the need for derivatization? nih.gov

Can novel high-throughput screening assays be designed to identify inhibitors or activators of the enzymes involved in this compound metabolism for therapeutic or biotechnological purposes? nih.gov

How can existing techniques like NMR and X-ray crystallography be further applied to provide more detailed structural and dynamic information about the enzymes that bind this specific metabolite?

Q & A

Q. What are the recommended storage conditions and handling protocols for 2-dehydro-3-deoxy-L-fuconic acid to ensure chemical stability during experiments?

To maintain stability, store the compound in a cool, dry environment (≤25°C) with inert gas purging to minimize oxidation. Avoid exposure to heat, moisture, and incompatible materials such as strong acids/alkalis or oxidizing agents . Use chemical-resistant gloves (EN 374 standard) and safety goggles (EN 166/NIOSH) during handling. Ensure proper ventilation to prevent inhalation of aerosols .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound in aqueous solutions?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and functional groups. Pair with High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For aqueous stability studies, use UV-Vis spectroscopy to monitor absorbance changes at 210–260 nm, correlating with carboxylate group integrity .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen to identify decomposition thresholds. Complement with Differential Scanning Calorimetry (DSC) to detect phase transitions or exothermic reactions. Pre-treat samples by lyophilization to remove residual moisture, which may confound results .

Q. What solvent systems are compatible with this compound for chromatographic purification?

Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (5:95 v/v) containing 0.1% formic acid. For polar intermediates, hydrophilic interaction liquid chromatography (HILIC) with ammonium acetate buffer (pH 5.0) improves resolution. Avoid halogenated solvents due to potential reactivity with reducing agents .

Q. What are the primary decomposition pathways under acidic/basic conditions, and how can they be monitored?

Under acidic conditions (pH <3), decarboxylation is likely, while alkaline conditions (pH >10) may promote β-elimination. Monitor degradation via ion-pair chromatography with UV detection at 254 nm. For kinetic studies, use ¹H NMR to track proton shifts in the carboxylic acid moiety over time .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and empirical data on the compound’s reactivity?

Conduct multi-level computational modeling (e.g., DFT for electronic structure and MD simulations for solvation effects) and validate with kinetic experiments. For example, compare predicted activation energies for esterification with empirical Arrhenius plots. Discrepancies may arise from solvent effects or unaccounted intermediates, requiring iterative refinement of models .

Q. What experimental designs are critical for investigating its role as a biochemical precursor in microbial pathways?

Use isotopic labeling (e.g., ¹³C-glucose tracer studies) coupled with metabolomics (LC-MS/MS) to track incorporation into downstream metabolites. Employ gene knockout strains (e.g., ΔfucA mutants) to isolate specific enzymatic steps. Control for pH and oxygen levels, as these influence microbial flux through the L-fucose pathway .

Q. How can chiral chromatography or crystallography differentiate isomeric impurities in synthetic batches?

Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol gradient. For crystallographic resolution, grow single crystals in a 2:1 ethanol/water mixture and perform X-ray diffraction. Compare experimental optical rotations ([α]D²⁵) with literature values for enantiomeric excess validation .

Q. What strategies mitigate variability in spectroscopic data across research groups studying this compound?

Standardize sample preparation (e.g., deuterated solvent grade, concentration ranges). Implement interlaboratory calibration using a certified reference material. For NMR, apply pulse sequences like NOESY or HSQC to suppress solvent artifacts. Report data with error margins (e.g., ±0.01 ppm for ¹H shifts) .

Q. How can researchers validate conflicting reports on the compound’s metabolic stability in mammalian cell models?

Design dose-response assays with LC-MS/MS quantification of intracellular concentrations. Use stable isotope-labeled internal standards (e.g., D₃-2-dehydro-3-deoxy-L-fuconic acid) to normalize recovery rates. Compare results across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific metabolic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.